molecular formula C9H9BrN2O4 B3060344 Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester CAS No. 258508-84-8

Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester

Cat. No.: B3060344
CAS No.: 258508-84-8
M. Wt: 289.08 g/mol
InChI Key: ZFRYNZHYOPDFNK-UHFFFAOYSA-N
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Description

“Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester” is a chemical compound with the molecular formula C9H9BrN2O4 . It is a derivative of Antharilinic Acid .


Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 375.2±37.0 °C . The density is predicted to be 1.662±0.06 g/cm3 .

Scientific Research Applications

Analytical Chemistry Applications

The study by Barchańska et al. (2019) illustrates the use of LC-MS/MS to investigate the degradation processes of nitisinone, a compound with structural similarities to Benzoic acid derivatives. Their research focuses on understanding the stability and degradation pathways of nitisinone under various conditions, which is crucial for its medical application in treating hepatorenal tyrosinemia. Identifying degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) sheds light on the chemical behavior of similar compounds (Barchańska et al., 2019).

Environmental Impact and Degradation

Haman et al. (2015) provide a comprehensive review of the occurrence, fate, and behavior of parabens, esters of para-hydroxybenzoic acid, in aquatic environments. Their study underscores the environmental persistence of such compounds and their biodegradation, emphasizing the need for understanding the environmental impact of similar chemical substances (Haman et al., 2015).

Pharmacological Implications

Mao et al. (2019) explore the effects of benzoic acid, used widely as a preservative in foods and feeds, on gut functions. This research provides insights into how benzoic acid and its derivatives might influence physiological functions, including enzyme activity, redox status, immunity, and microbiota in the gut. Such studies highlight the potential health implications and therapeutic applications of Benzoic acid derivatives (Mao et al., 2019).

Chemical Synthesis and Applications

Research on the synthesis and application potential of xylan derivatives, as reviewed by Petzold-Welcke et al. (2014), showcases the versatility of carboxylic acid derivatives in producing biopolymer ethers and esters. These compounds have specific properties valuable in various industries, including pharmaceuticals, biotechnology, and materials science (Petzold-Welcke et al., 2014).

Mechanism of Action

Mode of Action

The mode of action of this compound involves a series of reactions. The compound undergoes nitration, conversion from the nitro group to an amine, and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption . This suggests that the compound can be readily absorbed in the digestive tract, which could potentially impact its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate”. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . These conditions help maintain the compound’s stability and efficacy.

Properties

IUPAC Name

methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-4-5(10)3-6(12(14)15)8(11)7(4)9(13)16-2/h3H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRYNZHYOPDFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C(=O)OC)N)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444144
Record name Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258508-84-8
Record name Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-AMINO-5-BROMO-6-METHYL-3-NITRO-BENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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